![molecular formula C24H23N3O2S2 B3018917 N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261013-80-2](/img/structure/B3018917.png)
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential antibacterial and antiviral properties. The related compounds discussed in the provided papers include derivatives of pyrimidine, which are known for their biological activity and are often explored for their therapeutic potential.
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, the synthesis of a copper(II) complex with a metabolite of sulfadiazine as a ligand has been described, which involves coordination of the ligand to the metal center through a pyrimidinyl nitrogen atom . Similarly, the synthesis of antiviral molecules containing a pyrimidine ring has been characterized by spectroscopic methods such as FT-IR and FT-Raman . These methods are crucial for confirming the structure of the synthesized compounds and for understanding the nature of the bonding and interactions within the molecule.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using X-ray crystallography and quantum chemical calculations. The crystal structure of the copper(II) complex reveals a tetragonally-distorted octahedral geometry around the metal center . Quantum chemical insights into the molecular structure of antiviral molecules have been obtained using density functional theory (DFT) calculations, which help in understanding the equilibrium geometry and the nature of hydrogen-bonded interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structure and the presence of functional groups capable of forming hydrogen bonds. The NBO analysis indicates the presence of strong hydrogen-bonded interactions, which are crucial for the biological activity of these molecules . The intermolecular interactions, as revealed by Hirshfeld surface analysis, also contribute to the stability and reactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectroscopic signatures provide information about the rehybridization and hyperconjugation effects in the molecule . The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been predicted to assess the drug-likeness of these molecules . Additionally, molecular docking studies have been performed to evaluate the potential of these compounds to interact with biological targets, such as SARS-CoV-2 protease, which is indicative of their antiviral potency .
科学的研究の応用
Heterocyclic Derivatives and Crystal Structures
Research on heterocyclic derivatives similar to the specified compound has led to the formation and X-ray structure determination of complex molecules. These studies provide insights into the structural properties of compounds derived from actions such as ketene on specific guanidines, revealing important aspects of their chemical behavior and potential applications in developing new chemical entities (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activities
Several studies have focused on synthesizing novel heterocyclic compounds with potential antimicrobial activities. For instance, compounds with sulfamido moieties have been evaluated for their antibacterial and antifungal properties, highlighting the relevance of such molecular structures in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Applications in Material Science
The research also extends to material science, where compounds with similar structural motifs are used in synthesizing new poly(amide imide)s with specific properties. These materials have potential applications in various fields, including electronics and nanotechnology, due to their inherent viscosities and solubility in polar solvents (Faghihi & Hajibeygi, 2004).
Quantum Chemical Insights and Drug Likeness
Moreover, quantum chemical analysis of similar molecules provides insights into their molecular structure, spectroscopic signatures, and potential drug likeness. Such studies are crucial in understanding the interactions and stability of these compounds at the molecular level, paving the way for their applications in drug design and pharmacokinetics (Mary, Pradhan, & James, 2022).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPNFMKVOXCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)
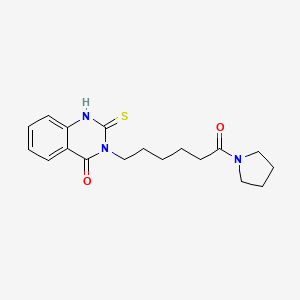
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
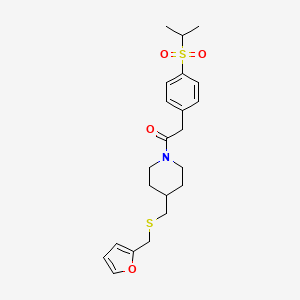
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
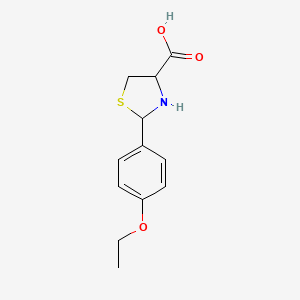
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
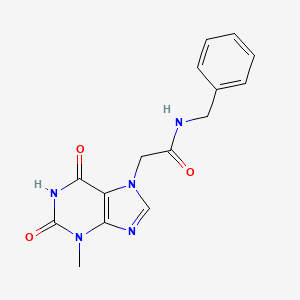
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
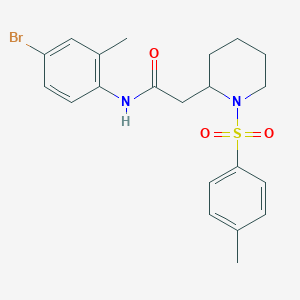
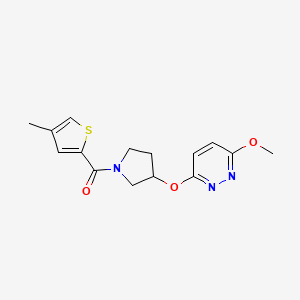
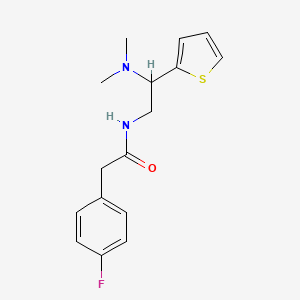
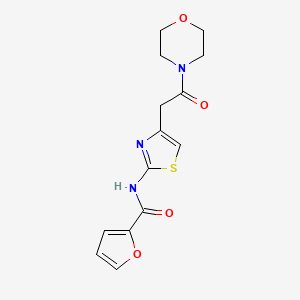
![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)